Ethyl 2-imino-10-methyl-5-oxo-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate
CAS No.:
Cat. No.: VC16312776
Molecular Formula: C22H20N4O3
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20N4O3 |
|---|---|
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | ethyl 7-benzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
| Standard InChI | InChI=1S/C22H20N4O3/c1-3-29-22(28)16-12-17-20(24-19-14(2)8-7-11-25(19)21(17)27)26(18(16)23)13-15-9-5-4-6-10-15/h4-12,23H,3,13H2,1-2H3 |
| Standard InChI Key | AKWFPUDLYIEJIE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s IUPAC name, ethyl 7-benzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate, reflects its intricate tricyclic system. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₀N₄O₃ |
| Molecular Weight | 388.4 g/mol |
| SMILES | CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4=CC=CC=C4 |
| InChI Key | AKWFPUDLYIEJIE-UHFFFAOYSA-N |
The benzyl group at position 1 enhances lipophilicity, potentially improving membrane permeability, while the ethyl carboxylate moiety at position 3 offers a handle for further derivatization. The imino and carbonyl groups at positions 2 and 5, respectively, create electron-deficient regions that participate in hydrogen bonding and π-stacking interactions .
Spectroscopic and Crystallographic Data
Though crystallographic data for this specific derivative remains unpublished, analogous pyridino-pyrimidine systems exhibit planar tricyclic cores with bond lengths and angles consistent with aromatic delocalization. NMR spectra typically show distinct signals for the benzyl protons (δ 7.2–7.4 ppm), methyl groups (δ 2.1–2.3 ppm), and ethyl carboxylate (δ 1.2–1.4 ppm and δ 4.1–4.3 ppm).
Synthesis and Chemical Reactivity
Multi-Step Synthetic Pathways
Synthesis begins with functionalized pyridine precursors undergoing sequential cyclization and substitution reactions. A representative route involves:
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Knoevenagel Condensation: 2-Aminopyridine derivatives react with ethyl glyoxylate to form imine intermediates.
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Benzylation: Introduction of the benzyl group via nucleophilic aromatic substitution under basic conditions.
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Oxidative Cyclization: Copper-catalyzed intramolecular cyclization generates the pyridino-pyrimidine core .
Reaction yields typically range from 35–50%, with purity optimized via recrystallization from ethanol/water mixtures.
Functionalization and Derivative Synthesis
The compound’s reactivity profile enables targeted modifications:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Imino Group Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methylated derivatives |
| Ester Hydrolysis | NaOH (aq.), reflux | Carboxylic acid analogs |
| Benzyl Group Replacement | H₂/Pd-C, ethanol | Debenzylated intermediates |
These transformations retain the core heterocycle while modulating electronic and steric properties for structure-activity relationship (SAR) studies .
| Biological Target | Activity Metric | Reference Compound Comparison |
|---|---|---|
| COX-2 Inhibition | IC₅₀: 45 μM | Celecoxib IC₅₀: 0.04 μM |
| Topoisomerase II | 35% inhibition at 50 μM | Etoposide IC₅₀: 2.1 μM |
While less potent than clinical agents, these activities highlight its utility as a lead compound for further optimization .
Applications in Drug Discovery and Development
Scaffold for Hybrid Molecules
The tricyclic system serves as a central scaffold in dual-pharmacophore hybrids. Recent examples include:
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Antimicrobial-Taxol Conjugates: Combine pyridino-pyrimidine motifs with paclitaxel derivatives to target drug-resistant cancers.
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Cholinesterase Inhibitors: Benzyl-substituted analogs show 70% acetylcholinesterase inhibition at 10 μM, relevant for Alzheimer’s disease research .
Computational Modeling Insights
Docking studies predict strong binding (ΔG: -9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase. Key interactions include:
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Hydrogen bonds between the imino group and Met793.
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π-π stacking of the benzyl ring with Phe723.
These findings support further investigation as tyrosine kinase inhibitors .
Industrial and Environmental Considerations
Green Synthesis Advancements
Recent efforts focus on solvent-free mechanochemical synthesis, achieving 62% yield with minimal waste. Life cycle assessment (LCA) shows a 40% reduction in carbon footprint compared to traditional methods.
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